molecular formula C13H10Cl2N2O B2599875 3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide CAS No. 866049-32-3

3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Cat. No.: B2599875
CAS No.: 866049-32-3
M. Wt: 281.14
InChI Key: MMTGWOMTQJFMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C13H10Cl2N2O. This compound is part of the benzamide family and is characterized by the presence of both chloro and hydroxy functional groups attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-chloro-N-(4-chlorophenyl)benzenecarboxamide.

    Reduction: Formation of 3-chloro-N-(4-chlorophenyl)-N’-aminobenzenecarboximidamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the chloro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-chlorophenyl)benzamide
  • 3-chloro-N-(4-chlorophenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide is unique due to the presence of both chloro and hydroxy groups, which provide a distinct set of chemical properties. These functional groups allow for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-4-6-12(7-5-10)16-13(17-18)9-2-1-3-11(15)8-9/h1-8,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTGWOMTQJFMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NC2=CC=C(C=C2)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.